molecular formula C17H22N4O2S B6446565 N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640966-87-4

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6446565
CAS No.: 2640966-87-4
M. Wt: 346.4 g/mol
InChI Key: WIHNBMLYQODCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a quinoxaline core substituted with a methyl group at the 3-position, linked to a piperidine ring at the 2-position. The piperidine nitrogen is further functionalized with a cyclopropanesulfonamide group. Quinoxaline derivatives are well-documented in medicinal chemistry for their roles as kinase inhibitors, antimicrobial agents, and anticancer compounds. The cyclopropanesulfonamide moiety is a common pharmacophore in kinase-targeting drugs, acting as a hinge-binding motif to enhance target affinity .

Properties

IUPAC Name

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-17(19-16-7-3-2-6-15(16)18-12)21-10-4-5-13(11-21)20-24(22,23)14-8-9-14/h2-3,6-7,13-14,20H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHNBMLYQODCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC(C3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with α-Ketoesters

Quinoxaline derivatives are typically synthesized via condensation of o-phenylenediamine with α-ketoesters or diketones. For 3-methylquinoxaline-2-amine:

  • Reactants : o-Phenylenediamine and methylglyoxal (or pyruvic acid derivatives).

  • Conditions : Reflux in acetic acid (5–6 h) or ethanol with catalytic HCl.

  • Mechanism : Cyclocondensation followed by dehydrogenation.

Example Protocol :

  • Dissolve o-phenylenediamine (1.0 eq) and methylglyoxal (1.1 eq) in glacial acetic acid.

  • Reflux at 120°C for 6 h.

  • Cool, pour into ice-water, and neutralize with NaHCO₃.

  • Filter and recrystallize from ethanol to yield 3-methylquinoxaline-2-amine (75–82% yield).

Analytical Data :

  • ¹H NMR (CDCl₃) : δ 8.65 (s, 1H, NH₂), 8.10–7.95 (m, 4H, aromatic), 2.50 (s, 3H, CH₃).

  • MS (EI) : m/z 159 [M]⁺.

Functionalization of Piperidine-3-amine

Protection and Activation of Piperidine-3-amine

Piperidine-3-amine often requires protection before coupling. Common strategies:

  • Boc Protection : Treat with di-tert-butyl dicarbonate (Boc₂O) in THF/water (90% yield).

  • Tosylation : React with p-toluenesulfonyl chloride in pyridine (85% yield).

Deprotection Post-Coupling :

  • Boc groups are removed with TFA in DCM.

  • Tosyl groups require harsher conditions (e.g., HBr/AcOH).

Coupling of Quinoxaline and Piperidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The 2-position of quinoxaline is electrophilic due to electron-withdrawing nitrogen atoms. Piperidine-3-amine attacks this position under basic conditions:

Protocol :

  • Dissolve 3-methylquinoxaline-2-amine (1.0 eq) and piperidine-3-amine (1.2 eq) in dry DMF.

  • Add K₂CO₃ (2.0 eq) and heat at 80°C for 12 h.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

  • Yield: 68–74%.

Analytical Data :

  • ¹³C NMR (DMSO-d₆) : δ 155.2 (C=N), 132.4–125.8 (aromatic), 52.1 (piperidine C3), 46.5 (N-CH₂).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N).

Sulfonylation with Cyclopropanesulfonyl Chloride

Reaction Conditions and Optimization

The secondary amine of the piperidine-quinoxaline intermediate reacts with cyclopropanesulfonyl chloride:

Protocol :

  • Dissolve N-[1-(3-methylquinoxalin-2-yl)piperidin-3-amine] (1.0 eq) in anhydrous DCM.

  • Add Et₃N (2.5 eq) and cool to 0°C.

  • Slowly add cyclopropanesulfonyl chloride (1.2 eq) and stir at room temperature for 4 h.

  • Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

  • Purify via recrystallization (ethanol/water) to yield the title compound (60–65%).

Critical Parameters :

  • Excess sulfonyl chloride improves yield but risks di-sulfonylation.

  • Low temperatures minimize side reactions.

Analytical Data :

  • MS (ESI) : m/z 389 [M+H]⁺.

  • ¹H NMR (DMSO-d₄) : δ 8.45 (s, 1H, NH), 8.10–7.85 (m, 4H, aromatic), 3.65–3.50 (m, 1H, piperidine), 2.95–2.80 (m, 2H, SO₂N-CH₂), 1.40–1.20 (m, 4H, cyclopropane).

Alternative Synthetic Routes

Mitsunobu Reaction for Piperidine Coupling

For sterically hindered substrates, Mitsunobu conditions facilitate coupling:

  • Reactants : 3-Methylquinoxalin-2-ol, piperidine-3-amine, DIAD, PPh₃.

  • Yield : 55–60%.

Reductive Amination

If the quinoxaline bears a ketone group, reductive amination with piperidine-3-amine is feasible:

  • Conditions : NaBH₃CN in MeOH, 24 h, rt.

  • Yield : 50–58%.

Scale-Up and Industrial Considerations

Solvent Selection and Cost Efficiency

  • Lab Scale : DMF or DCM (high purity).

  • Pilot Scale : Switch to toluene or EtOAc for easier recycling.

Waste Management

  • Neutralize acidic/basic waste streams before disposal.

  • Recover sulfonyl chloride excess via distillation.

Analytical and Regulatory Considerations

Purity Standards

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C: 58.3%, H: 6.2%, N: 18.1%, S: 8.4% (theoretical).

Stability Studies

  • Storage : -20°C under argon; stable for 12 months.

  • Degradation : Hydrolysis of sulfonamide in strong acids/bases.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: The compound can be reduced to modify the quinoxaline ring or the piperidine ring.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoxaline ring can yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to the active site of an enzyme, inhibiting its activity. The piperidine ring may enhance the binding affinity and specificity of the compound, while the cyclopropanesulfonamide group can improve its stability and solubility .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

Key structural analogs are derived from recent European patent applications (2022), which highlight cyclopropanesulfonamide-containing compounds with heterocyclic cores. These include:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Retention Time (min)
N-[1-(3-Methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (Target) Quinoxaline + piperidine 3-methylquinoxaline, cyclopropanesulfonamide ~370 (estimated) Not reported
N-(1-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine + pyrrolidine None ~370 (estimated) Not reported
N-(4-(3-allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine + bicyclo[2.2.2]octane 3-allyl group, bicyclic scaffold ~430 (estimated) Not reported
N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-imidazo-pyrrolo-pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine + cyclopentane 3-hydroxypropyl, ethyl group, stereochemistry 432 (observed) 1.70

Key Structural and Functional Differences

Core Heterocycles: The target compound’s quinoxaline core differs from the imidazo[1,5-a]pyrrolo[2,3-e]pyrazine scaffolds in analogs. Quinoxalines are planar, aromatic systems with two nitrogen atoms, favoring π-π stacking interactions.

Scaffold Modifications :

  • Bicyclo[2.2.2]octane and cyclopentane substituents in analogs introduce conformational constraints, which may optimize binding to hydrophobic regions of target proteins. The target compound’s piperidine ring offers flexibility but may reduce metabolic stability compared to bicyclic systems .

Substituent Effects: The 3-methyl group on the quinoxaline core (target) likely increases lipophilicity, enhancing membrane permeability. Analogs with allyl or hydroxypropyl groups (e.g., Example 15 in ) introduce polar or reactive functionalities, which may influence solubility or off-target interactions.

Stereochemical Considerations: The stereochemistry of cyclopentane derivatives (e.g., Example in ) is critical for activity, as demonstrated by retention time (Rt = 1.70 min) and molecular ion (m/z 432) data.

Pharmacological Implications

  • Kinase Inhibition: Cyclopropanesulfonamide analogs are frequently designed as ATP-competitive kinase inhibitors. The imidazo-pyrrolo-pyrazine core in analogs may target kinases like JAK or ALK, whereas the quinoxaline core in the target compound could favor VEGFR or PDGFR inhibition, based on structural precedents .
  • ADME Properties : The bicyclo[2.2.2]octane and cyclopentane scaffolds in analogs may improve metabolic stability by reducing cytochrome P450-mediated oxidation. However, the target compound’s simpler structure could offer advantages in oral bioavailability .

Biological Activity

N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a quinoxaline moiety, which is known for its diverse biological activities. The structure can be represented as follows:

N 1 3 methylquinoxalin 2 yl piperidin 3 yl cyclopropanesulfonamide\text{N 1 3 methylquinoxalin 2 yl piperidin 3 yl cyclopropanesulfonamide}

This compound combines a piperidine ring with a cyclopropanesulfonamide group, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 3-methylquinoxaline structure. For instance, derivatives of 3-methylquinoxaline have been shown to act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.

Key Findings:

  • Cytotoxicity : Compounds with similar structures demonstrated significant cytotoxic effects against human cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.1 to 9.8 µM, indicating their potency compared to established drugs like sorafenib .
CompoundIC50 (µM) against HepG-2IC50 (µM) against MCF-7
11e2.23.4
Sorafenib3.42.2

These results suggest that this compound may exhibit similar or enhanced activity due to its unique structural features.

The mechanism through which these quinoxaline derivatives exert their anticancer effects includes:

  • Apoptosis Induction : Studies indicated that compounds such as 11e led to increased levels of pro-apoptotic factors like caspase-3 and BAX while decreasing anti-apoptotic Bcl-2 levels . This shift suggests that this compound may promote apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound has been observed to induce G2/M phase arrest in cancer cells, further contributing to its anticancer efficacy .

Pharmacokinetics and Toxicity

In silico studies have been conducted to evaluate the pharmacokinetic properties and toxicity profiles of related compounds. These studies typically assess:

  • Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters.

The synthesized compounds exhibited favorable drug-like characteristics with low toxicity profiles when tested against normal cell lines, indicating their potential for therapeutic use without significant side effects .

Case Studies

Several case studies have illustrated the effectiveness of similar compounds in clinical settings:

  • Case Study on VEGFR Inhibition : A study demonstrated that specific derivatives of quinoxaline significantly inhibited VEGFR activity, leading to reduced tumor growth in xenograft models.
  • Clinical Trials : Ongoing clinical trials are exploring the efficacy of quinoxaline-based compounds in treating various cancers, with preliminary results showing promising outcomes.

Q & A

Basic: How can the synthesis of N-[1-(3-methylquinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide be optimized for improved yield and purity?

Answer:
The synthesis of this compound likely involves multi-step reactions, including piperidine functionalization, quinoxaline coupling, and sulfonamide formation. Key optimization strategies include:

  • Reaction Conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, as seen in analogous sulfonamide syntheses .
  • Catalysts and Solvents : Base catalysts (e.g., triethylamine) and polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency during sulfonamide coupling .
  • Temperature Control : Stepwise heating (e.g., 60–80°C for cyclopropane sulfonamide formation) improves regioselectivity .
  • Purification : Column chromatography with silica gel and recrystallization in ethyl acetate/petroleum ether mixtures are recommended for isolating high-purity products .

Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the quinoxaline, piperidine, and cyclopropane sulfonamide moieties. Aromatic protons in quinoxaline (δ 7.5–8.5 ppm) and cyclopropane methylene groups (δ 0.8–1.5 ppm) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) and identifies impurities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+) and detects side products like desmethyl derivatives .

Basic: What initial biological screening approaches are recommended to evaluate its therapeutic potential?

Answer:

  • Enzyme Inhibition Assays : Test for kinase inhibition (e.g., PI3K/AKT pathway) using fluorescence-based assays, given structural similarities to quinoxaline-derived inhibitors .
  • Cellular Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC50 values below 10 µM warrant further study .
  • Target Binding Studies : Surface plasmon resonance (SPR) or molecular docking evaluates interactions with biological targets like ATP-binding pockets .

Advanced: How can contradictions in bioactivity data across different cell lines or enzymatic assays be resolved?

Answer:

  • Assay Variability : Standardize protocols (e.g., incubation time, serum concentration) to minimize inter-lab discrepancies .
  • Metabolic Stability : Assess compound stability in cell culture media vs. buffer using LC-MS to rule out degradation artifacts .
  • Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
  • Data Normalization : Use Z-score normalization for high-throughput screens to account for plate-to-plate variability .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the cyclopropane sulfonamide moiety?

Answer:

  • Analog Synthesis : Replace cyclopropane with other strained rings (e.g., cyclobutane) or modify sulfonamide substituents (e.g., methyl to trifluoromethyl) .
  • Biological Testing : Compare analogs in kinase inhibition and cytotoxicity assays to map substituent effects on potency/selectivity .
  • Computational Modeling : Density functional theory (DFT) calculates strain energy in cyclopropane derivatives to correlate with activity .

Advanced: What strategies are effective for identifying and characterizing synthetic impurities?

Answer:

  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., des-cyclopropane or N-dealkylated derivatives) .
  • Reference Standards : Compare retention times and spectra with certified impurities (e.g., EP-grade cyclopropane analogs) .
  • Isolation and Characterization : Semi-preparative HPLC isolates impurities for NMR and HRMS analysis .
  • Reaction Monitoring : Real-time tracking via TLC or in-line HPLC identifies intermediates prone to side reactions (e.g., sulfonamide hydrolysis) .

Advanced: How to address low solubility in aqueous buffers during biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the sulfonamide moiety for improved aqueous compatibility .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for sustained release in cellular assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.